Cas no 1528933-06-3 (2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline)
2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline Chemical and Physical Properties
Names and Identifiers
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- 2-BROMO-6-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE
- 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline
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- Inchi: 1S/C11H7BrF3NO/c1-17-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3
- InChI Key: GLBHXZZGVWHUKE-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(F)(F)F)=C2C=C(C=CC2=N1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 274
- XLogP3: 4.1
- Topological Polar Surface Area: 22.1
2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B202200-50mg |
2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline |
1528933-06-3 | 50mg |
$ 325.00 | 2022-06-07 | ||
| TRC | B202200-100mg |
2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline |
1528933-06-3 | 100mg |
$ 540.00 | 2022-06-07 | ||
| TRC | B202200-250mg |
2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline |
1528933-06-3 | 250mg |
$ 1075.00 | 2022-06-07 |
2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline
Comprehensive Guide to 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline (CAS No. 1528933-06-3)
2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline (CAS No. 1528933-06-3) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the halogenated quinoline family, known for its unique structural properties and versatile applications. With the increasing demand for novel heterocyclic compounds in drug discovery, 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline stands out due to its potential as a building block for bioactive molecules.
The molecular structure of 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline features a bromine substituent at the 2-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 4-position of the quinoline core. These functional groups contribute to its distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry. Researchers often explore its reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations to create complex molecular architectures.
In the pharmaceutical industry, 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline is investigated for its potential role in developing antimicrobial agents and anticancer drugs. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, which are critical factors in drug design. Recent studies highlight its utility in targeting kinase inhibitors, a hot topic in oncology research. As the demand for precision medicine grows, this compound's relevance in targeted therapy development continues to rise.
Beyond pharmaceuticals, 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline finds applications in agrochemical research. Its structural motifs are explored for designing pesticides and herbicides with improved efficacy and environmental safety. The bromine and trifluoromethyl groups play a pivotal role in enhancing the bioactivity of these agrochemicals, aligning with the global trend toward sustainable farming practices.
The synthesis of 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline typically involves multi-step organic reactions, including halogenation, methoxylation, and trifluoromethylation. Advanced techniques such as microwave-assisted synthesis and flow chemistry are increasingly employed to optimize yield and purity. These innovations address the growing need for efficient and scalable production methods in the fine chemical industry.
From a commercial perspective, the market for 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline is expanding, driven by its applications in high-value chemical intermediates. Suppliers and manufacturers are focusing on custom synthesis services to meet the diverse needs of research institutions and industrial clients. Quality control measures, such as HPLC and NMR analysis, ensure the compound meets stringent purity standards required for advanced applications.
Environmental and regulatory considerations are also critical when working with 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline. While it is not classified as a hazardous substance, proper handling and disposal protocols must be followed to minimize ecological impact. Researchers are encouraged to explore green chemistry alternatives to traditional synthetic routes, aligning with global sustainability goals.
In summary, 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline (CAS No. 1528933-06-3) is a promising compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it a valuable tool for scientists exploring new frontiers in drug discovery and chemical innovation. As research progresses, this compound is expected to play an increasingly important role in addressing some of the most pressing challenges in modern science and industry.
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